1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C₈H₁₃N O₄ and a molar mass of 187.19 g/mol. This compound features a unique spirocyclic structure, characterized by the presence of both dioxane and azaspiro components. The structure is significant for its potential biological activity and applications in medicinal chemistry. The compound is often referenced by its CAS number, 1822537-35-8, and can be found in various chemical databases like PubChem and BenchChem .
The reactivity of 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid can be attributed to its functional groups, primarily the carboxylic acid group which can undergo typical reactions such as:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid exhibits various biological activities, including:
The specific mechanisms of action are still under investigation, but these properties highlight its potential as a pharmaceutical agent.
Several synthetic routes have been developed for the preparation of 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid:
These methods emphasize the importance of strategic planning in organic synthesis to construct complex molecular architectures efficiently.
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid has several notable applications:
The versatility of this compound in various fields underscores its significance in both academic research and industrial applications.
Interaction studies involving 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid focus on its binding affinity with biological targets, particularly enzymes and receptors. Initial findings suggest that it may interact with specific protein targets involved in metabolic pathways or disease processes. Further research is necessary to elucidate these interactions and their implications for therapeutic use.
Several compounds share structural similarities with 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₃NO₂ | Lacks carboxylic acid functionality |
| 1,3-Dioxolane | C₄H₈O₂ | Simple cyclic ether without nitrogen |
| 2-Aminodioxane | C₆H₁₃N O₂ | Contains amine group but lacks spirocyclic structure |
| 2-Carboxypyridine | C₆H₅NO₂ | Pyridine ring structure with carboxylic group |
The uniqueness of 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid lies in its combination of dioxane and azaspiro structures along with the carboxylic acid functionality, which may offer distinct biological activities compared to other similar compounds.
The spiro[4.5]decane system requires precise annulation tactics to fuse the dioxane and azaspiro rings. A prominent approach involves Claisen rearrangement followed by ring-closing metathesis (RCM). Starting from cyclohexane-1,4-dione, Claisen rearrangement of a hydroxydiene intermediate generates a γ,δ-unsaturated ketone, which undergoes RCM using Grubbs’ catalyst to form the spirocyclic alcohol. Subsequent oxidation yields the spiroenone precursor, which is further functionalized to introduce the carboxylic acid moiety.
An alternative domino radical bicyclization strategy has been reported for related azaspiro systems. Functionalized oxime ethers, when treated with tributyltin hydride and azo initiators, generate alkoxyaminyl radicals that undergo consecutive 5-exo-trig and 6-endo-trig cyclizations to form the spiro[4.5]decane core. This method achieves moderate diastereoselectivity, favoring trans-configured products due to steric preferences in transition states.
Evans’ amide alkylation provides another route for installing the quaternary carbon at the spiro center. β,γ-Unsaturated acids are converted to chiral oxazolidinone derivatives, enabling enantioselective alkylation with iodides to establish the spirocyclic framework. This method achieves high enantiomeric excess (>98% ee) and diastereomeric ratios (>20:1).
Reagent choice critically influences the efficiency of heterocyclic ring formation:
Grubbs’ catalyst enables selective metathesis without disrupting acid-sensitive functional groups, making it ideal for spirocycle construction. Tributyltin hydride, despite toxicity concerns, remains indispensable for radical-mediated bicyclizations due to its ability to generate and stabilize transient radical intermediates. Evans’ oxazolidinone auxiliaries facilitate asymmetric induction during alkylation, ensuring high stereochemical fidelity in the final product.
Sequential cyclization-esterification protocols are pivotal for introducing the carboxylic acid group. After RCM-mediated spirocycle formation, the intermediate alcohol undergoes Fischer esterification with excess carboxylic acid under acidic conditions to yield ester-protected derivatives. Hydrolysis of these esters under basic conditions then furnishes the free carboxylic acid.
Key optimization parameters include:
Stereochemical outcomes depend heavily on solvent and catalyst selection:
Polar solvents like dichloromethane stabilize charged intermediates in metathesis, favoring trans-configured spirocycles through minimized steric hindrance. Nonpolar toluene enhances radical stability during bicyclization, albeit with reduced stereoselectivity. Sodium hydride in tetrahydrofuran promotes base-mediated alkylation while preserving axial chirality through minimized epimerization.
Catalytic additives further refine stereochemistry. For example, sodium acetate in PCC-mediated oxidations prevents over-oxidation of spirocyclic alcohols to ketones, preserving the carboxylic acid precursor’s integrity.
The azaspiro[4.5]decane scaffold, particularly 1,4-dioxa-9-azaspiro[4.5]decane-8-carboxylic acid, represents a pivotal structural motif in contemporary medicinal chemistry that has garnered significant attention due to its unique three-dimensional architecture and favorable pharmacological properties [1] [2]. Spirocyclic compounds have emerged as innovative tools in drug discovery, offering enhanced properties such as potency, selectivity, physicochemistry, and pharmacokinetics compared to their non-spirocyclic counterparts [1] [3]. The incorporation of spirocyclic motifs into bioactive compounds has become increasingly prevalent in clinical candidates and approved drugs, reflecting their ability to improve drug-like properties through the introduction of sp³-rich systems [4] [2].
The development of azaspiro[4.5]decane derivatives as sigma-1 receptor ligands has emerged as a particularly promising avenue in neuropharmacology and oncology research [5] [6]. Recent investigations have demonstrated that 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibit exceptional nanomolar affinity for sigma-1 receptors with remarkable selectivity profiles [5] [6]. In comprehensive binding studies, seven ligands from these spirocyclic series demonstrated sigma-1 receptor affinities ranging from 0.47 to 12.1 nanomolar, accompanied by moderate selectivity over sigma-2 receptors with selectivity ratios spanning from 2-fold to 44-fold [5] [6].
The structural optimization of these spirocyclic frameworks has yielded compounds with superior binding characteristics compared to traditional sigma receptor ligands [7] [8]. Notably, spirocyclic piperidine derivatives incorporating the azaspiro[4.5]decane core structure have shown potent selective binding to sigma-1 receptors, with several compounds achieving sub-nanomolar affinities [7] [8]. The (pyridin-3-yl)methyl derivative within this class demonstrated exceptional sigma-1 affinity of 3.9 nanomolar with greater than 250-fold selectivity, establishing a promising balance between potency and selectivity [8].
Recent structure-affinity relationship investigations have revealed that modifications to the spirocyclic framework can significantly impact receptor binding profiles [9] [8]. High-affinity spirocyclic sigma-1 receptor ligands with thienopyran and thienofuran scaffolds have demonstrated exceptional selectivity, with some compounds achieving sigma-1 receptor affinities as low as 0.2 nanomolar while maintaining selectivity ratios exceeding 1000-fold over sigma-2 receptors [10] [9]. These findings underscore the potential of azaspiro[4.5]decane derivatives as lead compounds for developing selective sigma-1 receptor modulators.
Table 1: Sigma-1 Receptor Binding Data for Selected Azaspiro[4.5]decane Derivatives
| Compound Series | Sigma-1 Receptor Ki (nM) | Sigma-2 Selectivity | Reference |
|---|---|---|---|
| 1-oxa-8-azaspiro[4.5]decane derivatives | 0.47 - 12.1 | 2 - 44 fold | [5] [6] |
| Spirocyclic thienopyran compounds | 0.2 - 16.0 | >1000 fold | [10] [9] |
| (Pyridin-3-yl)methyl derivatives | 3.9 | >250 fold | [8] |
| Fluorinated spirocyclic derivatives | 5.4 | 30 fold | [11] |
The pharmacological characterization of these spirocyclic sigma-1 receptor ligands has revealed their potential therapeutic applications in neuropathic pain management and cancer treatment [10] [12]. Spirocyclic piperidines with very high sigma-1 receptor affinity have demonstrated significant analgesic activity in capsaicin-induced allodynia models, with compounds showing antiallodynic effects at doses as low as 0.6-1.25 milligrams per kilogram [13] [10]. Furthermore, these compounds have exhibited antiproliferative activity against human tumor cell lines, supporting their potential as antitumor agents through sigma-1 receptor antagonism [10] [9].
The systematic investigation of structure-activity relationships within azaspiro[4.5]decane derivatives has provided crucial insights into the molecular determinants of biological activity and receptor selectivity [14] [15]. Comprehensive SAR studies have demonstrated that the spirocyclic framework offers unique advantages as a bioisosteric replacement for traditional aromatic and aliphatic scaffolds, particularly in optimizing three-dimensional molecular architecture for enhanced target engagement [16] [17].
Recent investigations into spirocyclic bioisosteres have revealed that the spiro[3.3]heptane core can serve as an effective saturated benzene bioisostere, providing non-coplanar exit vectors that enhance molecular diversity and target selectivity [16]. This structural modification has been successfully incorporated into anticancer drugs and anesthetic compounds, demonstrating retained biological activity with improved pharmacological profiles [16]. The systematic replacement of aromatic systems with spirocyclic equivalents has yielded compounds with enhanced potency and reduced off-target interactions [16] [17].
The optimization of spirocyclic scaffolds through systematic structural modifications has yielded valuable SAR data for azaspiro[4.5]decane derivatives [18] [15]. Studies on spirocyclic compounds as chemokine receptor antagonists have demonstrated that substituted aniline moieties can be effectively replaced with substituted benzamides while maintaining potency, highlighting the versatility of the spirocyclic framework for medicinal chemistry optimization [18]. Additionally, investigations into N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have provided systematic SAR data for anticonvulsant activity, with the most potent N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivative achieving an ED50 value of 76.27 milligrams per kilogram [15].
Table 2: Structure-Activity Relationship Data for Azaspiro[4.5]decane Bioisosteres
| Structural Modification | Biological Activity | Potency Enhancement | Reference |
|---|---|---|---|
| Spiro[3.3]heptane benzene replacement | Anticancer activity | High potency maintained | [16] |
| Benzamide substitution | CCR1 antagonism | Potency retained | [18] |
| N-aminophenyl derivatives | Anticonvulsant activity | ED50 = 76.27 mg/kg | [15] |
| Cyano group incorporation | Sigma-1 binding | Ki = 1.54 nM | [19] |
The incorporation of specific functional groups into the spirocyclic framework has yielded compounds with enhanced selectivity and potency profiles [19] [8]. Spirocyclic compounds bearing cyano groups in position 3 of the spirocycle have demonstrated exceptional sigma-1 receptor affinity and selectivity, with the spirobenzopyran nitrile achieving a Ki value of 1.54 nanomolar and a sigma-1/sigma-2 selectivity ratio of 1030 [19]. These findings highlight the importance of strategic functional group placement in optimizing the biological activity of spirocyclic bioisosteres [19] [8].
The relationship between lipophilicity and biological activity has been systematically investigated for azaspiro[4.5]decane derivatives, providing insights into lipophilic ligand efficiency optimization [8]. Correlation studies between sigma-1 affinity and lipophilicity (logD7.4 values) have revealed optimal physicochemical parameter ranges for achieving high binding affinity while maintaining favorable drug-like properties [8]. The (pyridin-3-yl)methyl derivative demonstrated an exceptional lipophilic ligand efficiency of 5.8, representing an optimal balance between potency and physicochemical properties [8].
The optimization of spirocyclic scaffolds for enhanced blood-brain barrier penetration represents a critical aspect of central nervous system drug development, with azaspiro[4.5]decane derivatives showing particular promise in this regard [20] [21]. Systematic investigations have demonstrated that spirocyclic compounds can be strategically designed to achieve optimal brain penetration while maintaining target selectivity and minimizing efflux transporter liability [20] [22].
Recent studies on spirocyclic beta-secretase 1 inhibitors have provided valuable insights into the design principles for achieving effective central nervous system penetration [20] [21]. The development of spirocyclic sulfamides as beta-secretase 1 inhibitors employed a medicinal chemistry strategy focused on optimizing central nervous system penetration by minimizing hydrogen bond donors and reducing P-glycoprotein-mediated efflux [21] [22]. This approach yielded compounds with excellent permeability and moderate P-glycoprotein liability, resulting in significant dose-dependent reduction in central amyloid beta levels at free drug exposures equivalent to whole cell IC50 values [21] [22].
The blood-brain barrier penetration characteristics of spirocyclic compounds have been systematically evaluated using both in vitro and in vivo models [23] [24]. Studies on spirocyclic monoacylglycerol lipase inhibitors have demonstrated that structural optimization can yield compounds with excellent oral absorption, blood-brain barrier penetration, and significant pharmacodynamic effects in the central nervous system [23]. The optimized spirocyclic scaffold achieved potent in vitro inhibitory activity with good oral absorption and blood-brain barrier penetration, demonstrating significant pharmacodynamic changes at doses ranging from 0.3 to 10 milligrams per kilogram [23].
Table 3: Blood-Brain Barrier Penetration Data for Spirocyclic Compounds
| Compound Class | BBB Penetration Method | CNS Exposure | Pharmacodynamic Effect | Reference |
|---|---|---|---|---|
| Spirocyclic sulfamides | P-gp liability reduction | Significant CNS levels | Aβ reduction at IC50 | [21] [22] |
| Spirocyclic MAGL inhibitors | Oral bioavailability | Good brain penetration | PD effects 0.3-10 mg/kg | [23] |
| Spirocyclic BACE inhibitors | Hydrogen bond optimization | Brain:plasma ratio maintained | CSF Aβ reduction | [20] |
| Azaspiro neurotrophic compounds | Transcytosis mechanism | High brain retention | Neuroprotective effects | [25] |
The neurotrophic properties of certain spirocyclic scaffolds have revealed additional mechanisms for achieving effective brain penetration and retention [25]. A 2-oxa-spiro[5.4]decane scaffold has demonstrated neurotrophic, neurogenic, and anti-neuroinflammatory activities with high potential for central nervous system applications [25]. This compound exhibited enhanced neurotrophic and neurogenic action in multiple model systems and showed robust neuroprotection in acute cerebral stroke models, with effects traceable to predominant activation of the TrkB-PI3K-AKT-CREB pathway [25].
The optimization of physicochemical properties for blood-brain barrier penetration has been systematically investigated for spirocyclic compounds [26]. Studies on blood-brain barrier permeability prediction have identified specific molecular substructures contributing to effective brain penetration, with spirocyclic frameworks offering advantages in achieving optimal physicochemical parameter ranges [26]. The identification of submolecular groups that favor putative blood-brain barrier permeation has provided guidance for designing spirocyclic compounds with enhanced central nervous system penetration capabilities [26].
Advanced delivery strategies incorporating spirocyclic scaffolds have demonstrated innovative approaches to achieving enhanced brain penetration [27]. Research on microtubule-dependent transcytosis facilitated by novel aqueous compounds has shown that appropriately designed spirocyclic derivatives can achieve efficient blood-brain barrier penetration through transcytosis mechanisms [27]. These compounds demonstrated the ability to form endosomes within phospholipid layers, enabling efficient penetration via microtubule-mediated transcytosis with retention in brain parenchyma for extended periods [27].